4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

描述

Chemical Identity and Nomenclature

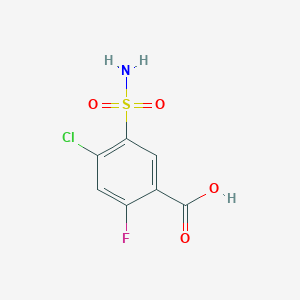

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a halogenated aromatic compound with distinct functional groups that define its chemical behavior. Its systematic IUPAC name, 5-(aminosulfonyl)-4-chloro-2-fluorobenzoic acid , reflects the positions of substituents on the benzoic acid backbone: a chlorine atom at position 4, a fluorine atom at position 2, and a sulfamoyl group (-SO₂NH₂) at position 5. The molecular formula is C₇H₅ClFNO₄S , with a molecular weight of 253.64 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 4793-22-0 |

| InChI Code | 1S/C7H5ClFNO4S/c8-4-2-5(9)3... |

| InChIKey | FDPTZONHYRXKLK-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O |

The compound’s structure combines a benzoic acid core with electron-withdrawing groups (chloro, fluoro, sulfamoyl), influencing its reactivity in synthetic pathways.

Historical Development and Discovery

The synthesis of this compound emerged from pharmaceutical research focused on diuretics, particularly furosemide , a loop diuretic approved in the 1960s. Early patents, such as US5739361, detailed its role as a key intermediate in furosemide production. The synthesis involves three critical steps:

- Photochlorination : 4-Chloro-2-fluoro-toluene reacts with gaseous chlorine under UV light to form 4-chloro-2-fluoro-benzotrichloride.

- Chlorosulfonylation : Treatment with chlorosulfonic acid introduces a sulfonyl chloride group, yielding 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid.

- Ammonolysis : Reaction with ammonium hydroxide converts the sulfonyl chloride to a sulfamoyl group, producing the final compound.

This process, optimized for industrial scalability, enabled large-scale production of furosemide while highlighting the compound’s synthetic versatility.

Industrial and Academic Significance

This compound serves as a multifunctional building block in organic synthesis, particularly in pharmaceutical and materials science research.

Industrial Applications:

- Pharmaceutical Intermediates : Central to synthesizing furosemide and analogs targeting ion transport proteins.

- Enzyme Inhibition Studies : Used in developing carbonic anhydrase inhibitors, with derivatives showing selectivity for tumor-associated isoforms (e.g., hCA IX/XII).

- Material Science : Functional groups enable modifications for advanced polymers or sensors.

Academic Research:

- Mechanistic Studies : Investigated for its role in nucleophilic substitution and cyclization reactions, leveraging fluorine’s electronegativity.

- Structural Analysis : X-ray crystallography and NMR studies explore its conformational effects on biological activity.

属性

IUPAC Name |

4-chloro-2-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPTZONHYRXKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499224 | |

| Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-22-0 | |

| Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step A: Photochlorination

- Starting Material: 4-chloro-2-fluorotoluene

- Reagents: Gaseous chlorine (Cl₂)

- Conditions:

- Chlorine gas is bubbled through the reaction mixture at a flow rate of approximately 12–16 g/h per mole of substrate, optimally around 14 g/h.

- Temperature is maintained between 85°C and 95°C, preferably 90°C.

- Reaction time ranges from 11 to 12 hours.

- Outcome: Formation of 4-chloro-2-fluorobenzotrichloride with high yield (~95%).

This step introduces three chlorine atoms at the methyl group, converting it into a trichloromethyl group, which is crucial for subsequent transformations.

Step B: Chlorosulfonylation and Ammonolysis

- Starting Material: 4-chloro-2-fluorobenzotrichloride

- Reagents:

- Sulfuryl chlorohydrin (chlorosulfonylating agent)

- Concentrated sulfuric acid (H₂SO₄, 96%)

- Ammonium hydroxide (NH₄OH) for ammonolysis

- Conditions:

- The benzotrichloride is treated with sulfuryl chlorohydrin and sulfuric acid at 140–150°C for 1 to 3 hours.

- The reaction mixture is then quenched in water at 0–2°C and stirred for 4 to 10 hours (preferably 6 hours) to complete hydrolysis of the trichloromethyl to carboxylic acid.

- The intermediate 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid is isolated.

- This intermediate is then reacted with ammonium hydroxide at 0–10°C for 1.5 to 2 hours to convert the chlorosulfonyl group into the sulfamoyl group.

- Outcome: Formation of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.

The ammonolysis step requires a molar excess of ammonium hydroxide (NH₄OH/benzotrichloride ratio 13–25) to ensure complete conversion and to minimize nucleophilic substitution of the fluorine atom.

Step C: Isolation and Purification

- After ammonolysis, the product is filtered and washed.

- The crude product can be stored dry at low temperatures for several weeks without significant decomposition.

- Further purification involves crystallization under controlled pH and temperature conditions to achieve high purity suitable for pharmaceutical applications.

Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Key Notes |

|---|---|---|---|

| A | 4-chloro-2-fluorotoluene + Cl₂, 90°C, 11–12 h | 4-chloro-2-fluorobenzotrichloride | Photochlorination, ~95% yield |

| B | Benzotrichloride + SO₂ClOH + H₂SO₄, 140–150°C, 1–3 h | 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid | Chlorosulfonylation |

| Chlorosulfonylbenzoic acid + NH₄OH, 0–10°C, 1.5–2 h | This compound | Ammonolysis to sulfamoyl group |

Analytical and Research Findings

- Elemental Analysis: Confirms the presence of chlorine, fluorine, sulfur (in sulfamoyl), and carboxylic acid functionalities.

- Spectroscopic Data:

- IR bands characteristic of aromatic C=C stretching (~1600 cm⁻¹), C-Cl aromatic (~1080 cm⁻¹), and sulfonyl S=O stretching (~1150–1350 cm⁻¹).

- Specific C-H out-of-plane bending at ~840–860 cm⁻¹.

- Purity: The methods yield product with high purity, suitable for use as an intermediate in drug synthesis.

- Stability: The chlorosulfonyl intermediate can be stored dry at low temperature for weeks without decomposition, facilitating industrial handling.

Comparative Notes on Preparation Methods

化学反应分析

Types of Reactions

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids.

Reduction Reactions: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Products include sulfonic acids.

Reduction Reactions: Products include amines.

科学研究应用

Scientific Research Applications

The compound is utilized in several key areas of research:

Medicinal Chemistry

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is primarily investigated for its potential therapeutic properties. It has been shown to exhibit antibacterial activity by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This mechanism is similar to traditional sulfonamide antibiotics, making it a candidate for further development in antibacterial therapies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of folic acid synthesis |

| Staphylococcus aureus | 16 µg/mL | Inhibition of folic acid synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of folic acid synthesis |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique combination of functional groups allows for diverse chemical reactions, including substitution and coupling reactions.

Types of Reactions:

- Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.

- Coupling Reactions: It can participate in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

- Substitution with amines or thiols.

- Coupling reactions typically utilize palladium catalysts and boronic acids.

Biological Studies

In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to modulate cellular processes makes it valuable for exploring metabolic pathways and gene expression regulation.

Case Studies

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of various bacterial strains through its mechanism targeting folic acid synthesis. The results indicated a promising potential for developing new antibacterial agents based on this compound's structure.

Case Study 2: Synthesis of Furosemide

The compound has been utilized in the synthesis of furosemide, a well-known diuretic. The process involves condensing this compound with furfurylamine, showcasing its utility as an intermediate in pharmaceutical production .

作用机制

The mechanism of action of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chloro and fluoro groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

相似化合物的比较

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Differences

Halogen Substitution :

- The target compound’s 2-fluoro-4-chloro arrangement differs from 2,4-dichloro-5-sulfamoylbenzoic acid (Cl at 2 and 4), which increases lipophilicity (logP) but may reduce solubility .

- In 2-chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS 4793-24-2), halogen positions are reversed, altering dipole moments and hydrogen-bonding capacity .

- Functional Groups: Replacement of sulfamoyl (-SO₂NH₂) with chlorosulfonyl (-SO₂Cl) (e.g., 56447-54-2) introduces reactivity for further derivatization, such as nucleophilic substitution . The furfurylamino group in the Fe(III)/Co(II) complex precursor enhances metal coordination, enabling octahedral complex formation and improved diuretic activity compared to the parent ligand .

Physicochemical and Pharmacokinetic Properties

- The target compound likely shares similar TPSA due to identical functional groups.

- Solubility :

- Bioavailability :

- The sulfamoyl group’s hydrogen-bonding capacity enhances solubility but may limit membrane permeability. Halogen positioning (F vs. Cl) further modulates these effects .

生物活性

Overview

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a sulfonamide compound that exhibits significant biological activity, particularly in the context of antimicrobial properties and enzyme interactions. Its molecular structure includes a benzene ring substituted with chlorine and fluorine atoms, as well as a sulfamoyl group, which are critical for its biological functions.

The primary mechanism by which this compound exerts its effects is through the inhibition of bacterial growth. This compound inhibits the synthesis of folic acid in bacteria, a vital process for nucleic acid synthesis. By blocking this pathway, it effectively reduces bacterial proliferation, making it an important candidate for antimicrobial therapies.

This compound interacts with various enzymes and proteins, influencing their activity. It has been observed to inhibit specific enzymes involved in metabolic pathways, thus affecting overall cellular processes. The compound's ability to form hydrogen bonds and its electron-withdrawing substituents enhance its binding affinity to target enzymes.

Table 1: Comparison of Biological Activities

| Activity | Mechanism | Effect |

|---|---|---|

| Antimicrobial | Inhibition of folic acid synthesis | Reduces bacterial growth |

| Enzyme Inhibition | Binding to active sites of enzymes | Alters metabolic pathways |

| Cellular Metabolism Modulation | Influences gene expression and protein synthesis | Affects cellular functions |

Cellular Effects

Research indicates that this compound significantly influences cell signaling pathways and gene expression. For instance, it can alter the expression levels of genes involved in metabolism, leading to changes in the production of key metabolites. This modulation can have profound effects on cellular behavior and function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited potent antibacterial properties against various strains of bacteria. The compound was shown to have a minimum inhibitory concentration (MIC) comparable to traditional sulfonamide antibiotics.

- Enzyme Interaction Studies : In vitro assays revealed that this compound effectively inhibited enzymes critical for bacterial metabolism, confirming its potential as an antimicrobial agent. The binding interactions were characterized by significant hydrogen bonding and hydrophobic interactions, which facilitated strong enzyme inhibition .

- Impact on Cellular Processes : Another research highlighted that treatment with this compound led to altered expression of genes involved in cellular metabolism in cultured cells. This suggests that beyond its antimicrobial properties, the compound could influence broader metabolic pathways within cells .

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable distribution characteristics. Its molecular weight (approximately 253.64 g/mol) allows for efficient uptake and bioavailability in biological systems.

常见问题

Q. What analytical methods differentiate this compound from structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。